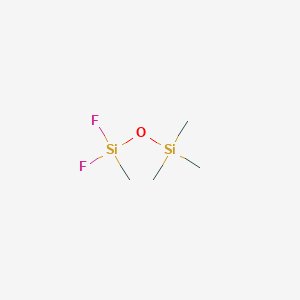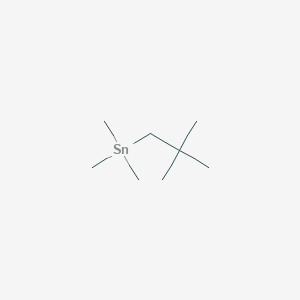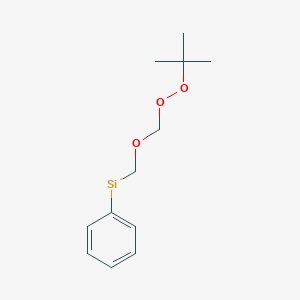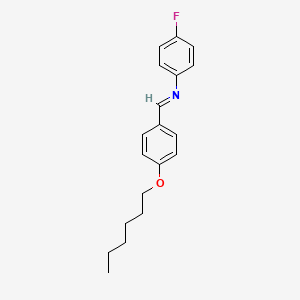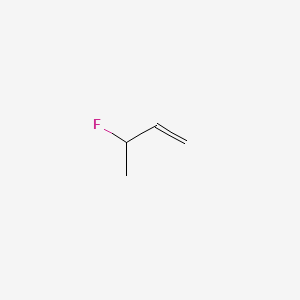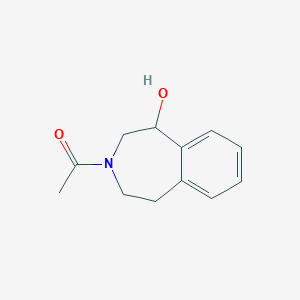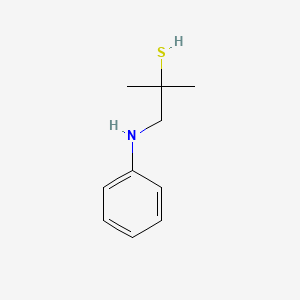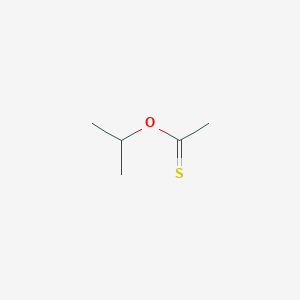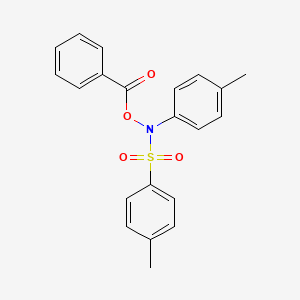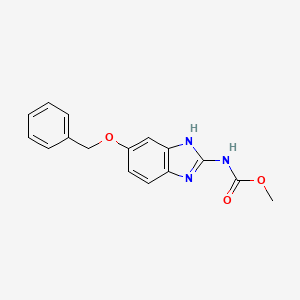
Carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester is a complex organic compound with a unique structure that includes a benzimidazole ring substituted with a phenylmethoxy group and a carbamic acid methyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester typically involves the reaction of 5-(phenylmethoxy)-1H-benzimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The phenylmethoxy group can be oxidized to a phenylmethanol or reduced to a phenylmethyl group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: The major product is the corresponding carbamic acid.
Substitution: Depending on the substituent introduced, various substituted benzimidazole derivatives can be formed.
Oxidation and Reduction: The products include phenylmethanol or phenylmethyl derivatives.
科学的研究の応用
Carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenylmethoxy group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid with similar reactivity.
Methyl phenylcarbamate: Another ester with a phenyl group, but lacking the benzimidazole ring.
Methyl benzimidazolecarbamate: A related compound with a benzimidazole ring but different substituents.
Uniqueness
Carbamic acid, (5-(phenylmethoxy)-1H-benzimidazol-2-yl)-, methyl ester is unique due to the presence of both a benzimidazole ring and a phenylmethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
54029-21-9 |
|---|---|
分子式 |
C16H15N3O3 |
分子量 |
297.31 g/mol |
IUPAC名 |
methyl N-(6-phenylmethoxy-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C16H15N3O3/c1-21-16(20)19-15-17-13-8-7-12(9-14(13)18-15)22-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,17,18,19,20) |
InChIキー |
XVPRZCQQEOPOEX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Chromium(3+) tris[bis(trimethylsilyl)methanide]](/img/structure/B14630862.png)

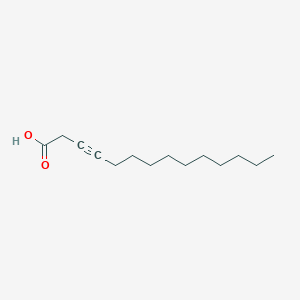
![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)
